Geraniol-D6
Overview
Description
Geraniol-D6 is a deuterated analog of geraniol, a naturally occurring monoterpenoid and alcohol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The deuteration of geraniol can significantly alter its physical and chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Geraniol-D6 typically involves the deuteration of geraniol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The deuterated product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Geraniol-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its fully saturated alcohol form using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of deuterated aldehydes or ketones.
Reduction: Formation of fully saturated deuterated alcohols.
Substitution: Formation of deuterated alkyl halides.
Scientific Research Applications
Geraniol-D6 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.
Biology: Employed in metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in drug development to enhance the stability and bioavailability of pharmaceutical compounds through deuterium substitution.
Industry: Applied in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of Geraniol-D6 involves the interaction of its deuterated functional groups with molecular targets. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biochemical pathways. Deuterium substitution can also affect the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable tool in pharmacokinetic studies.
Comparison with Similar Compounds
Similar Compounds
Geraniol: The non-deuterated analog of Geraniol-D6, commonly found in essential oils.
Nerol: A stereoisomer of geraniol with similar chemical properties.
Linalool: Another monoterpenoid alcohol with a different structural arrangement.
Uniqueness
The uniqueness of this compound lies in its deuterium substitution, which imparts distinct physical and chemical properties. This makes it particularly useful in scientific research for studying isotope effects, enhancing drug stability, and improving analytical techniques.
Properties
IUPAC Name |
(2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZPCOQZEFWAFX-VXNAPGOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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